HFPO pentamer, methyl ester

Vue d'ensemble

Description

. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HFPO pentamer, methyl ester involves the polymerization of hexafluoropropylene oxide (HFPO) using specific catalysts and reaction conditions. One common method involves the use of cesium fluoride (CsF) as a catalyst, which facilitates the anionic ring-opening polymerization of HFPO . The reaction is typically carried out in a solvent such as tetraglyme (TG) at controlled temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization processes. The reaction conditions are optimized to ensure high purity and yield. The compound is then purified through distillation and other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

HFPO pentamer, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different fluorinated products.

Reduction: Reduction reactions can modify the fluorinated groups.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various fluorinated compounds that retain the unique properties of the original this compound. These products are often used in further chemical synthesis and industrial applications .

Applications De Recherche Scientifique

Fluoropolymer Manufacturing

HFPO pentamer serves as a building block in the production of fluoropolymers. These polymers are widely used in industries such as:

- Medical : Coatings for medical devices that require biocompatibility and resistance to chemical degradation.

- Automotive : Components that benefit from low friction and high durability.

- Electronics : Insulating materials for electronic components due to their excellent dielectric properties .

Surface Coatings

The low surface energy of HFPO pentamer makes it ideal for use in surface coatings that require water and oil repellency. These coatings are beneficial in applications such as:

- Textiles : Providing stain resistance.

- Construction : Protecting surfaces from environmental degradation .

Agricultural Chemicals

HFPO pentamer has potential applications in the formulation of agricultural chemicals, including herbicides and insecticides. Its properties can enhance the efficacy and stability of these products .

Research Findings on Stability and Toxicity

Recent studies have evaluated the stability of HFPO derivatives in various solvents, which is critical for understanding their behavior in biological systems. For example, HFPO dimer acid (a related compound) showed varying stability across different solvents, indicating that solvent choice is crucial for accurate toxicity assessments .

The degradation products formed when HFPO compounds interact with solvents can lead to underestimations of their toxicological effects if not properly accounted for during research . This highlights the importance of thorough testing protocols in studies involving HFPO compounds.

Case Study 1: Toxicological Assessments

A study focused on the solvent stability of HFPO derivatives revealed significant degradation over time when stored in dimethyl sulfoxide (DMSO). The formation of degradation products was monitored using gas chromatography-mass spectrometry (GC-MS), emphasizing the need for careful selection of solvents in toxicological assays .

Case Study 2: Industrial Applications

Another investigation into the use of HFPO pentamer in industrial applications demonstrated its effectiveness as a surfactant in formulations requiring high chemical resistance and stability under extreme conditions. This study provided insights into optimizing formulations for specific industrial needs .

Mécanisme D'action

The mechanism of action of HFPO pentamer, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups allow it to interact with various enzymes and proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to HFPO pentamer, methyl ester include:

Hexafluoropropylene oxide (HFPO): A precursor used in the synthesis of this compound.

Perfluoropolyethers (PFPEs): A class of compounds with similar fluorinated structures and properties.

Uniqueness

This compound is unique due to its specific molecular structure, which provides it with distinct chemical and physical properties. Its high fluorine content and ester functional group make it particularly useful in applications requiring chemical stability and resistance to harsh conditions .

Activité Biologique

HFPO (Hexafluoropropylene Oxide) pentamer, methyl ester, is a perfluorinated compound with significant implications in various biological contexts. This article provides an overview of its biological activity, including toxicity assessments, potential health effects, and relevant case studies.

- Chemical Formula : C16H3F29O6

- CAS Number : 133609-46-8

- Molecular Weight : 500.06 g/mol

Toxicological Profile

The biological activity of HFPO pentamer, methyl ester has been assessed primarily through toxicity studies. The U.S. Environmental Protection Agency (EPA) has conducted extensive evaluations on the toxicity of related compounds, which can provide insights into the potential effects of HFPO pentamer.

Key Findings from Toxicity Studies

- Liver Toxicity : Studies indicate that exposure to HFPO compounds can lead to liver damage characterized by hepatocellular necrosis and apoptosis. The no-observed-adverse-effect level (NOAEL) for liver effects was determined to be 0.1 mg/kg/day based on rodent studies .

- Reproductive and Developmental Effects : There is evidence suggesting reproductive toxicity, with findings of increased early deliveries and placental lesions in animal models .

- Carcinogenic Potential : The EPA has classified certain HFPO-related compounds as having suggestive evidence of carcinogenic potential due to the development of liver tumors in female rodents .

Biological Activity and Mechanisms

The biological activity of this compound may be influenced by its structural characteristics as a perfluorinated compound. These compounds are known for their persistence in the environment and resistance to degradation, which raises concerns regarding bioaccumulation and long-term exposure effects.

- Endocrine Disruption : Some studies suggest that perfluorinated compounds can interfere with hormonal signaling pathways, potentially leading to endocrine disruption .

- Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the toxicity of various fluorinated compounds, which may contribute to cellular damage and inflammation .

Case Study 1: Liver Toxicity in Rodents

A study conducted by the National Toxicology Program (NTP) evaluated the effects of HFPO dimer acid on liver function in mice. The results showed significant liver lesions at doses above the NOAEL, indicating a dose-dependent relationship between exposure and liver toxicity .

Case Study 2: Developmental Effects in Animal Models

Research involving pregnant rats exposed to HFPO pentamer revealed developmental delays in offspring, including altered genital development and placental abnormalities. These findings highlight the potential risks associated with prenatal exposure to this compound .

Summary Table of Biological Effects

Propriétés

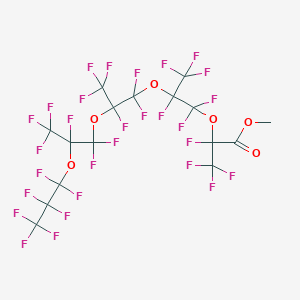

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H3F29O6/c1-47-2(46)3(17,8(23,24)25)48-14(40,41)5(20,10(29,30)31)50-16(44,45)7(22,12(35,36)37)51-15(42,43)6(21,11(32,33)34)49-13(38,39)4(18,19)9(26,27)28/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSZRHBSQLYKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H3F29O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379564 | |

| Record name | Perfluorotetramethyltetraoxapentadecanoicacidme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

842.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133609-46-8 | |

| Record name | Perfluorotetramethyltetraoxapentadecanoicacidme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.